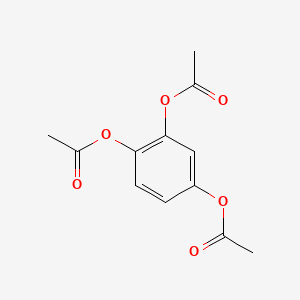

1,2,4-Triacetoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-diacetyloxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-7(13)16-10-4-5-11(17-8(2)14)12(6-10)18-9(3)15/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESFGSJWSUZRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873914 | |

| Record name | 1,2,4-Triacetoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-03-6 | |

| Record name | 1,2,4-Triacetoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Benzenetriacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 613-03-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Benzenetriol, 1,2,4-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triacetoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,4-triyl triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-BENZENETRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903T7H7CP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,4-Triacetoxybenzene: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triacetoxybenzene is an organic compound that serves as a pivotal intermediate in various synthetic processes, most notably in the pharmaceutical industry. Its unique structure, featuring a benzene (B151609) ring substituted with three acetoxy groups, imparts specific chemical reactivity that is harnessed for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. Furthermore, it delves into its significant role as a precursor to the anti-cataract drug Catalin (Pirenoxine) and elucidates the drug's mechanism of action.

Chemical Properties and Structure

This compound is a white crystalline solid.[1] It is characterized by its solubility in organic solvents such as ethanol (B145695) and acetone (B3395972) and its insolubility in water.[1] The compound is stable under normal temperature and pressure.[1]

Structure and Identifiers

The molecular structure of this compound consists of a benzene ring with three acetoxy groups attached at the 1, 2, and 4 positions.

-

IUPAC Name: (3,4-diacetoxyphenyl) acetate[2]

-

InChI: InChI=1S/C12H12O6/c1-7(13)16-10-4-5-11(17-8(2)14)12(6-10)18-9(3)15/h4-6H,1-3H3[2][6]

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 252.22 g/mol | [2][3][4] |

| Appearance | White crystalline solid / Needle crystals | [1][7] |

| Melting Point | 98-100 °C | [7][8][9] |

| Boiling Point | >300 °C (with some decomposition) | [7][10] |

| Density | 1.276 g/cm³ | [7][10] |

| Solubility | Soluble in hot ethanol and methanol; insoluble in water | [1][7] |

| Refractive Index | 1.533 | [7][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the carbonyl (C=O) stretching vibrations of the acetate (B1210297) groups in the region of 1750-1770 cm⁻¹. Aromatic C-C stretching vibrations are observed between 1500-1600 cm⁻¹.[11]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum shows characteristic aromatic absorption bands resulting from π→π* electronic transitions within the benzene ring, typically in the 250-300 nm region.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum exhibits signals for the aromatic protons, and the methyl protons of the three acetate groups appear as singlets.

-

¹³C NMR: The carbon NMR spectrum shows signals for the carbonyl carbons of the acetate groups, the aromatic carbons, and the methyl carbons of the acetate groups.

-

Experimental Protocols

Synthesis of this compound

This is the classic and widely used method for the synthesis of this compound.

Principle: The reaction involves the acid-catalyzed reaction of p-benzoquinone with acetic anhydride. The mechanism proceeds through the protonation of a quinone carbonyl oxygen, followed by nucleophilic attack of acetic anhydride.

Procedure:

-

In a flask equipped with a stirrer and cooling bath, add acetic anhydride.

-

Slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature at 0 °C.

-

Gradually add p-benzoquinone to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water to precipitate the product.

-

The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

A patented method describes the synthesis of this compound serving as an intermediate for the drug Catalin.

Procedure:

-

To a reaction vessel equipped with a stirrer and a thermometer, add 2.9-3.1 mol of 4'-methyl-acetoacetanilide and 200 ml of a phosphoric acid solution (80-95% mass fraction).

-

Control the stirring speed in the range of 200-260 rpm.

-

Add 0.9 mol of p-benzoquinone in several portions, maintaining the solution temperature in the range of 60-65 °C.

-

Allow the reaction solution to cool naturally while stirring, which will cause solids to precipitate.

-

Reduce the solution temperature to 15-19 °C and add 2L of a potassium chloride solution (60-75% mass fraction) to precipitate white crystals.

-

Further, reduce the solution temperature to 11-13 °C and filter the product.

-

Recrystallize the obtained product from a 90% acetone solution and dry under a vacuum to yield white granular crystals of this compound.[11]

Spectroscopic Analysis

Principle: This technique identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Procedure (Thin Solid Film Method):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Procedure:

-

Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning the probe, locking onto the solvent signal, and shimming the magnetic field to ensure high resolution.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily centered around the three acetoxy groups.

-

Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield 1,2,4-trihydroxybenzene (hydroxyhydroquinone).[12]

-

Oxidation and Reduction: The benzene ring can undergo oxidation to form quinone derivatives or reduction to form hydroquinones.

-

Nucleophilic Substitution: The acetoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Catalin (Pirenoxine) , a drug used for the treatment of cataracts.[11]

Role in Drug Development: The Case of Catalin (Pirenoxine)

This compound is a crucial precursor in the synthesis of Pirenoxine (B1678443), the active ingredient in Catalin eye drops. The development of cataracts is a multifactorial process involving the aggregation and denaturation of lens proteins (crystallins), leading to lens opacity. Oxidative stress and imbalances in ion concentrations, particularly calcium, are key contributing factors.

Mechanism of Action of Pirenoxine

Pirenoxine is believed to exert its anti-cataract effects through a dual mechanism of action:

-

Inhibition of Lens Protein Aggregation: Pirenoxine acts as a chelating agent, binding to calcium ions.[1][12] Elevated levels of calcium in the lens can activate proteases that degrade lens proteins, promoting their aggregation. By chelating calcium, pirenoxine helps to prevent this degradation and maintain the soluble, transparent state of the crystallins.[12]

-

Antioxidant Activity: Pirenoxine possesses antioxidant properties that help to mitigate oxidative stress within the lens.[1][7] Oxidative damage from reactive oxygen species (ROS) is a major contributor to the denaturation of lens proteins. Pirenoxine helps to neutralize these harmful species, protecting the lens from oxidative damage.[1][12]

Signaling Pathway in Cataract Prevention

The following diagram illustrates the proposed mechanism of action of Pirenoxine in the prevention of cataracts.

Caption: Proposed mechanism of action of Pirenoxine in preventing cataract formation.

Conclusion

This compound is a compound of significant interest due to its well-defined chemical properties and its crucial role as a synthetic intermediate. Its application in the synthesis of the anti-cataract drug Pirenoxine highlights its importance in the pharmaceutical industry. A thorough understanding of its chemistry, synthesis, and the biological activity of its derivatives is essential for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. What is Pirenoxine used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thiele Reaction [drugfuture.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. The Possible Positive Mechanisms of Pirenoxine in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Pirenoxine Sodium? [synapse.patsnap.com]

- 9. The Thiele‐Winter Acetoxylation of Quinones | Semantic Scholar [semanticscholar.org]

- 10. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 11. unitedpharmacies.md [unitedpharmacies.md]

- 12. What is the mechanism of Pirenoxine? [synapse.patsnap.com]

Synthesis of 1,2,4-Triacetoxybenzene from p-Benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2,4-triacetoxybenzene from p-benzoquinone, a critical transformation in organic synthesis and a key step in the preparation of various pharmaceutical intermediates. The core of this process is the Thiele-Winter acetoxylation reaction, an acid-catalyzed reaction of a quinone with acetic anhydride (B1165640).

Reaction Principle and Mechanism

The synthesis of this compound from p-benzoquinone is achieved through the Thiele-Winter acetoxylation reaction.[1][2][3][4][5] This reaction involves the treatment of p-benzoquinone with acetic anhydride in the presence of a strong acid catalyst, typically sulfuric acid or boron trifluoride etherate.[5][6] The mechanism proceeds through a series of steps initiated by the protonation of a carbonyl oxygen on the p-benzoquinone ring. This is followed by a 1,4-addition of an acetate (B1210297) ion from acetic anhydride. A subsequent series of tautomerization and acetylation steps leads to the formation of the aromatic this compound. The electron-deficient nature of the quinone ring system makes it susceptible to nucleophilic attack, which is a crucial aspect of this transformation.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound from p-benzoquinone.

Table 1: Reagent Quantities and Ratios

| Reagent | Role | Typical Molar Ratio (relative to p-benzoquinone) | Typical Quantities (Example Scale) | Source(s) |

| p-Benzoquinone | Starting Material | 1.0 eq | 60 g (0.55 mol) | [7][8] |

| Acetic Anhydride | Acetylating Agent & Solvent | 3.2 - excess | 180 g (1.8 mol) | [7][8][9] |

| Sulfuric Acid (conc.) | Catalyst | 0.22 - catalytic amount | 12 g | [6][7][8][9] |

| Phosphoric Acid | Catalyst (alternative) | - | 200 ml (of 80-95% solution) | [10] |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Source(s) |

| Reaction Temperature | 40-50 °C (controlled) | [7][8][9][11] |

| Reaction Time | Several hours (until reaction completion) | [4][6] |

| Product Yield | 80 - 91% | [1][2][3][7][8][10] |

| Purification Method | Recrystallization from ethanol (B145695) | [6][7][8] |

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound from p-benzoquinone based on established procedures.

Protocol 1: Standard Thiele-Winter Acetoxylation with Sulfuric Acid Catalyst

This protocol is a widely cited and effective method for the synthesis.

Materials:

-

p-Benzoquinone (1.0 eq)

-

Acetic anhydride (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Ice-water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer, add an excess of acetic anhydride and cool the flask to 0 °C in an ice bath.[6]

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred acetic anhydride.[6]

-

Gradually add p-benzoquinone (1.0 eq) to the solution in small portions, ensuring the temperature is maintained below 10 °C during the addition.[6]

-

After the complete addition of p-benzoquinone, allow the reaction mixture to warm to room temperature and continue stirring for several hours.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water to precipitate the crude this compound.[6]

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[6]

-

Purify the crude product by recrystallization from ethanol to obtain pure this compound.[6][7][8]

Protocol 2: Alternative Procedure with Phosphoric Acid Catalyst

This method, described in a patent, utilizes phosphoric acid as the catalyst.[10]

Materials:

-

p-Benzoquinone (0.9 mol)

-

4'-Methyl-acetoacetanilide (2.9-3.1 mol)

-

Phosphoric acid solution (80-95%, 200 ml)

-

Potassium chloride solution

-

Acetone (B3395972) solution (90%)

Procedure:

-

To a reaction vessel equipped with a stirrer and a thermometer, add 2.9-3.1 mol of 4'-methyl-acetoacetanilide and 200 ml of a phosphoric acid solution.[10]

-

Control the stirring speed between 200 and 260 rpm.[10]

-

Add 0.9 mol of p-benzoquinone in several portions while maintaining the solution temperature between 60-65 °C.[10]

-

After the addition is complete, allow the reaction solution to cool naturally while stirring, leading to the separation of solids.[10]

-

Cool the solution to 15-19 °C and add 2L of a potassium chloride solution, which will cause white crystals to separate out.[10]

-

Further cool the solution to 11-13 °C and collect the product by filtration.[10]

-

Recrystallize the product from a 90% acetone solution and dry it under a vacuum to obtain white, granular crystals of this compound.[10]

Visualizations

Reaction Pathway Diagram

Caption: Thiele-Winter acetoxylation of p-benzoquinone.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

References

- 1. organicreactions.org [organicreactions.org]

- 2. The Thiele‐Winter Acetoxylation of Quinones | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 613-03-6 [smolecule.com]

- 5. Thiele Reaction [drugfuture.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]

- 10. CN105503585A - Synthesis method of this compound serving as catalin drug intermediate - Google Patents [patents.google.com]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to the Thiele-Winter Acetoxylation of p-Benzoquinone to 1,2,4-Triacetoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Thiele-Winter acetoxylation, a cornerstone reaction in organic synthesis for the preparation of 1,2,4-triacetoxybenzene from p-benzoquinone. This document details the reaction mechanism, provides explicit experimental protocols, and presents relevant quantitative and spectroscopic data to support research and development activities.

Reaction Overview and Mechanism

The Thiele-Winter acetoxylation, named after Johannes Thiele and Ernst Winter, is an acid-catalyzed reaction that converts quinones into triacetoxy aromatic compounds.[1][2][3] In the case of p-benzoquinone, the reaction with acetic anhydride (B1165640) in the presence of a strong acid catalyst, typically sulfuric acid, yields this compound.[1][2] This transformation is a powerful tool for the synthesis of highly functionalized aromatic systems.

The reaction proceeds through a series of steps initiated by the protonation of a carbonyl oxygen on the p-benzoquinone ring by the acid catalyst. This activation enhances the electrophilicity of the quinone system, facilitating a 1,4-Michael addition of acetic anhydride. The resulting intermediate undergoes enolization and subsequent acetylation. A key feature of the mechanism is the 1,2-migration of an acetoxy group, which ultimately leads to the formation of the stable aromatic this compound product.

Reaction Scheme:

p-Benzoquinone + Acetic Anhydride (in the presence of H₂SO₄) → this compound

Quantitative Data

The Thiele-Winter acetoxylation of p-benzoquinone is known for its efficiency, typically providing high yields of the desired product. The following table summarizes key quantitative data associated with this reaction.

| Parameter | Value | References |

| Typical Yield | 80 - 96% | [1][4] |

| Purity (after recrystallization) | >99% | [4] |

| Reaction Time | 6 - 24 hours | [5] |

| Reaction Temperature | 40 - 50 °C | [4] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis and purification of this compound via the Thiele-Winter acetoxylation of p-benzoquinone.

Materials:

-

p-Benzoquinone

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol (B145695) (for recrystallization)

-

Ice

-

Standard laboratory glassware (beaker, stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, carefully add 180 g of acetic anhydride to a 600 mL beaker. Cool the beaker in an ice bath.

-

Catalyst Addition: With vigorous stirring, slowly and cautiously add 12 g of concentrated sulfuric acid to the cold acetic anhydride.

-

Substrate Addition: To this cold solution, add 60 g of p-benzoquinone in small portions. It is crucial to maintain the reaction temperature below 50 °C during the addition to prevent decomposition of the product.[4] A temperature range of 40-50 °C is optimal.[4]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir and warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred for 6-24 hours.[5]

-

Product Precipitation: Once the reaction is complete, pour the mixture into a large beaker containing approximately 2 liters of crushed ice and water. Stir the mixture until the excess acetic anhydride has hydrolyzed and the product has precipitated as a solid.

-

Isolation: Collect the crude this compound by vacuum filtration and wash the solid thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield a white to slightly beige crystalline solid.[5] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Spectroscopic Data

The structural identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Method | Characteristic Peaks/Signals | References |

| ¹H NMR (in CDCl₃) | Aromatic Protons: δ 6.5-7.5 ppm (multiplet), Acetate Methyl Protons: δ 2.0-2.5 ppm (singlet, 9H) | [5] |

| ¹³C NMR | Carbonyl Carbons: ~168 ppm, Aromatic Carbons: ~120-150 ppm, Methyl Carbons: ~21 ppm | [6] |

| IR Spectroscopy (KBr pellet) | C=O (ester): 1750-1770 cm⁻¹ (strong), C-O (ester): 1200-1300 cm⁻¹, C=C (aromatic): 1500-1600 cm⁻¹ | [5] |

Visualizations

Thiele-Winter Acetoxylation Mechanism

References

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. The Thiele‐Winter Acetoxylation of Quinones | Semantic Scholar [semanticscholar.org]

- 4. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]

- 5. Buy this compound | 613-03-6 [smolecule.com]

- 6. This compound | C12H12O6 | CID 69169 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1,2,4-Triacetoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological significance of 1,2,4-Triacetoxybenzene. A crucial intermediate in the pharmaceutical industry, particularly in the synthesis of anti-cataract medications, this compound's characteristics are of significant interest to researchers in medicinal chemistry and drug development. This document consolidates key data, outlines detailed experimental protocols for its synthesis and analysis, and presents visual representations of its synthetic pathway and relevant biological signaling cascades. All quantitative data are summarized in structured tables for ease of reference.

Introduction

This compound, also known as hydroxyhydroquinone triacetate, is a tri-substituted benzene (B151609) derivative with the chemical formula C₁₂H₁₂O₆.[1] Its structure consists of a benzene ring with acetoxy groups at the 1, 2, and 4 positions. This compound serves as a key precursor in various organic syntheses, most notably in the production of Pirenoxine (B1678443) (Catalin), a medication used to treat and prevent the progression of cataracts.[2] The biological activity of this compound is primarily attributed to its role as a prodrug, which, upon hydrolysis, releases the active metabolite 1,2,4-trihydroxybenzene (a hydroquinone (B1673460) derivative). This active form is believed to exert anti-inflammatory and antimicrobial effects, further broadening its therapeutic potential. This guide aims to provide a detailed technical resource on the core physical, chemical, and biological characteristics of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂O₆ | [1] |

| Molecular Weight | 252.22 g/mol | [1] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point (estimated) | ~300 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; insoluble in water. | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | References |

| ¹H NMR (DMSO-d₆) | Aromatic protons: ~7.0-7.5 ppm; Acetyl protons: ~2.2 ppm | [4] |

| ¹³C NMR | Carbonyl carbons: ~168 ppm; Aromatic carbons: ~140-150 ppm; Methyl carbons: ~20 ppm | [5] |

| FTIR (KBr pellet) | C=O stretching (ester): ~1770 cm⁻¹; C-O stretching: ~1200 cm⁻¹; Aromatic C=C stretching: ~1500-1600 cm⁻¹ | [1] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 252; Major Fragments: m/z 210, 168, 126 | [5] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Thiele-Winter acetoxylation of p-benzoquinone.

Materials:

-

p-Benzoquinone

-

Acetic anhydride (B1165640)

-

Concentrated sulfuric acid

-

Methanol

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine acetic anhydride and a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add p-benzoquinone to the cooled mixture while stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold deionized water to precipitate the product.

-

Collect the crude this compound by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water and then with a small amount of cold methanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Analysis

-

¹H NMR: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[4]

-

¹³C NMR: Prepare the sample as for ¹H NMR. Record the spectrum on a 100 MHz or higher NMR spectrometer with proton decoupling.

Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder.[6][7][8][9][10] Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Record the spectrum over the range of 4000-400 cm⁻¹.

Use a capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).[11][12][13] The typical temperature program would start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes. Use a split/splitless injector and a mass spectrometer detector operating in electron ionization (EI) mode.

A reversed-phase HPLC method can be used for purity assessment.[14][15][16][17]

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Biological Significance and Signaling Pathways

Role as a Prodrug in Cataract Treatment

This compound is a prodrug for the active pharmaceutical ingredient Pirenoxine (Catalin), used in eye drops to treat cataracts.[2] In the physiological environment of the eye, the ester groups of this compound are hydrolyzed to yield 1,2,4-trihydroxybenzene. According to the "quinone theory" of cataract formation, quinone-like substances generated from abnormal amino acid metabolism can cause the denaturation and insolubilization of lens proteins, leading to opacity.[18] Pirenoxine is thought to competitively inhibit the action of these quinones, thereby preventing the progression of cataracts.[2][18][19][20][21]

References

- 1. Buy this compound | 613-03-6 [smolecule.com]

- 2. unitedpharmacies.md [unitedpharmacies.md]

- 3. guidechem.com [guidechem.com]

- 4. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]

- 5. This compound | C12H12O6 | CID 69169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eng.uc.edu [eng.uc.edu]

- 7. scienceijsar.com [scienceijsar.com]

- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. gcms.cz [gcms.cz]

- 12. apps.nelac-institute.org [apps.nelac-institute.org]

- 13. agilent.com [agilent.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. What is the mechanism of Pirenoxine Sodium? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. EP0885612A1 - Pirenoxine for the topical treatment of inflammatory conditions - Google Patents [patents.google.com]

- 21. Molecular Vision: Role of pirenoxine in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo [molvis.org]

An In-depth Technical Guide to 1,2,4-Benzenetriol, triacetate (CAS 613-03-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Benzenetriol, triacetate, also known as hydroxyhydroquinone triacetate, is a triacetylated derivative of 1,2,4-trihydroxybenzene. With the CAS number 613-03-6, this compound serves as a crucial intermediate in organic synthesis, particularly in the preparation of complex molecules with potential biological activity.[1] Its utility is notable in the synthesis of marine natural products and other heterocyclic compounds.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, safety data, and key experimental protocols.

Chemical and Physical Properties

1,2,4-Benzenetriol, triacetate is a white to beige crystalline powder. It is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but insoluble in water.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1,2,4-Benzenetriol, triacetate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O₆ | [5] |

| Molecular Weight | 252.22 g/mol | [5] |

| Appearance | Beige powder/solid | |

| Melting Point | 98 - 100 °C | |

| Boiling Point | No information available | |

| Flash Point | Not applicable | |

| Solubility | No information available | |

| CAS Number | 613-03-6 | |

| IUPAC Name | (3,4-diacetyloxyphenyl) acetate | [6] |

Safety and Toxicological Data

According to the 2012 OSHA Hazard Communication Standard, 1,2,4-Benzenetriol, triacetate is not considered hazardous. However, standard laboratory precautions should always be observed when handling this chemical. Personal protective equipment, including safety glasses, gloves, and a dust mask, is recommended.[2]

Limited toxicological data is available for 1,2,4-Benzenetriol, triacetate itself. The primary toxicological concern arises from its hydrolysis product, 1,2,4-Benzenetriol (hydroxyhydroquinone). 1,2,4-Benzenetriol is a known metabolite of benzene (B151609) and exhibits significant hematotoxicity and genotoxicity.[7] It can induce apoptosis and inhibit cell differentiation.[7] In vitro studies have shown that 1,2,4-Benzenetriol is genotoxic, causing DNA damage through the generation of reactive oxygen species (ROS).[3]

Table 2: GHS Hazard Information for 1,2,4-Benzenetriol (Hydrolysis Product)

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage (Category 1) | H318: Causes serious eye damage |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Data pertains to the hydrolysis product, 1,2,4-Benzenetriol, and not 1,2,4-Benzenetriol, triacetate itself.

Experimental Protocols

Synthesis of 1,2,4-Benzenetriol, triacetate (Thiele-Winter Acetoxylation)

The most common method for the synthesis of 1,2,4-Benzenetriol, triacetate is the Thiele-Winter acetoxylation of p-benzoquinone.[5]

Materials:

-

p-Benzoquinone

-

Acetic anhydride (B1165640)

-

Concentrated sulfuric acid

-

95% Ethyl alcohol

-

Cold water

Procedure:

-

To a mixture of 180 g of acetic anhydride and 12 g of concentrated sulfuric acid in a 600-cc beaker, gradually add 60 g of p-benzoquinone in small portions with constant mechanical stirring.

-

Maintain the reaction temperature between 40-50°C during the addition of quinone. Use a cooling bath to control the temperature.

-

After the addition is complete, allow the solution to stand. Monitor the temperature to ensure it does not rise above 50°C.

-

Once the mixture begins to cool on its own and a precipitate starts to form, cool the mixture to approximately 25°C.

-

Pour the reaction mixture into 750 cc of cold water to precipitate the product.

-

Cool the mixture to about 10°C and filter the white precipitate with suction.

-

Recrystallize the product from 250 cc of 95% ethyl alcohol and dry it to obtain pure 1,2,4-Benzenetriol, triacetate.[8]

Caption: Synthesis workflow for 1,2,4-Benzenetriol, triacetate.

Hydrolysis to 1,2,4-Benzenetriol

1,2,4-Benzenetriol, triacetate can be readily hydrolyzed to 1,2,4-Benzenetriol under acidic or alkaline conditions.[9][10]

Materials:

-

1,2,4-Benzenetriol, triacetate

-

Methanol

-

Deionized water

-

12 N Hydrochloric acid

Procedure:

-

Combine 670 g of 1,2,4-Benzenetriol, triacetate with 2.5 L of methanol, 1.5 L of deionized water, and 22 mL of 12 N hydrochloric acid.

-

Heat the mixture at reflux for 7 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude 1,2,4-Benzenetriol can be further purified by recrystallization from ethyl acetate.[7]

Caption: Hydrolysis of 1,2,4-Benzenetriol, triacetate.

Applications in Drug Development and Organic Synthesis

1,2,4-Benzenetriol, triacetate is a valuable starting material for the synthesis of various biologically active compounds.

-

Synthesis of Echinamines: It is a key precursor in the total synthesis of echinamines A and B, which are marine aminated hydroxynaphthazarins.[6][11] The synthesis involves a multi-step sequence including a double Fries rearrangement of the triacetate.[11]

-

Synthesis of Dihydroxychromenones: This compound is used to synthesize 6,7-dihydroxychromenones, which are intermediates in the preparation of various crown ethers.

-

Total Synthesis of Santalin (B1143339) Y: It has been employed in the total synthesis of the natural product santalin Y.

Caption: Synthetic applications of 1,2,4-Benzenetriol, triacetate.

Biological Activity of Derivatives

While 1,2,4-Benzenetriol, triacetate itself has not been extensively studied for its biological activity, its hydrolysis product, 1,2,4-Benzenetriol, has demonstrated notable effects. It is a metabolite of benzene and is known to be hematotoxic and genotoxic, primarily through the production of reactive oxygen species (ROS) that lead to DNA damage.[3][7] This mechanism is believed to contribute to the toxicity of benzene.[7]

Caption: Biological effects of the hydrolysis product.

Conclusion

1,2,4-Benzenetriol, triacetate (CAS 613-03-6) is a significant synthetic intermediate with applications in the synthesis of complex natural products and other valuable organic molecules. While the compound itself is not classified as hazardous, its hydrolysis product, 1,2,4-Benzenetriol, exhibits considerable toxicity. Researchers and drug development professionals should handle this compound with appropriate safety precautions and be aware of the potential hazards associated with its derivatives. Further research into the direct biological activities and a more comprehensive toxicological profile of the triacetate form would be beneficial for a complete understanding of its properties.

References

- 1. 1,2,4-Triacetoxybenzene | 613-03-6 [chemicalbook.com]

- 2. 1,2,4-Benzenetriol | C6H6O3 | CID 10787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cir-safety.org [cir-safety.org]

- 4. Page loading... [guidechem.com]

- 5. Buy this compound | 613-03-6 [smolecule.com]

- 6. This compound | C12H12O6 | CID 69169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1,2,4-Benzenetriol [drugfuture.com]

- 10. cir-safety.org [cir-safety.org]

- 11. Identify the 1H NMR Spectra of 1,2,4-triacetoxy | Chegg.com [chegg.com]

An In-depth Technical Guide on the Solubility and Stability of 1,2,4-Triacetoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Triacetoxybenzene is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. A thorough understanding of its solubility and stability in common solvents is paramount for its efficient use in research, development, and manufacturing. This technical guide provides a comprehensive overview of the available qualitative and estimated quantitative data on the solubility of this compound. It also delves into its stability profile, highlighting its susceptibility to hydrolysis and thermal degradation. Detailed experimental protocols for the determination of both solubility and stability are provided to enable researchers to generate precise data for their specific applications.

Introduction

Solubility of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and reaction optimization. The presence of both a nonpolar benzene (B151609) ring and polar acetoxy groups gives it a mixed polarity, influencing its solubility in various solvents.

Qualitative Solubility Profile

Qualitative assessments indicate that this compound exhibits good solubility in several common organic solvents while being only slightly soluble in water.

-

Soluble in:

-

Ethanol[1]

-

Methanol (especially when hot)[2]

-

Acetone[1]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

-

Slightly Soluble/Insoluble in:

-

Water[1]

-

Quantitative Solubility Data (Estimated)

In the absence of comprehensive experimental data, quantitative structure-property relationship (QSPR) models and predictive software can provide valuable estimations of solubility. The following table summarizes the predicted solubility of this compound in water and its estimated octanol-water partition coefficient (LogP), a key indicator of its lipophilicity.

| Solvent | Predicted Solubility (mg/L) | Predicted LogS (mol/L) | Prediction Tool |

| Water | 6883 - 19937 | -1.56 | EPI Suite™ |

| Water | 1581 | -2.20 | ALOGPS |

Disclaimer: The quantitative data presented in this table are estimations derived from computational models and should be used as a guide. Experimental verification is strongly recommended for any critical application.

| Parameter | Predicted Value | Prediction Tool |

| LogP (Octanol-Water) | 1.04 | EPI Suite™ |

| LogP (Octanol-Water) | 1.15 | ALOGPS |

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. Understanding its degradation pathways is crucial for defining appropriate storage conditions and ensuring its integrity in various applications.

General Stability Profile

This compound is generally stable under normal temperatures and pressures. However, it is susceptible to degradation under certain conditions:

-

Hydrolytic Instability: As an ester, it is prone to hydrolysis under both acidic and alkaline conditions, yielding acetic acid and 1,2,4-trihydroxybenzene.[2]

-

Thermal Decomposition: At elevated temperatures, it undergoes thermal decomposition.

-

Photostability: While specific photostability data is not available, aromatic compounds can be susceptible to photodegradation.

Predicted Hydrolysis Rates

Predictive models can estimate the rate of hydrolysis at different pH values. The following table provides an estimation of the hydrolysis half-life of this compound.

| pH | Predicted Half-life | Prediction Tool |

| 5 | (Data not readily available) | HYDROWIN™ (EPI Suite™) |

| 7 | (Data not readily available) | HYDROWIN™ (EPI Suite™) |

| 9 | (Data not readily available) | HYDROWIN™ (EPI Suite™) |

Note: While HYDROWIN™ is a powerful tool, specific predictions for this compound were not readily generated. The table structure is provided as a template for when such data becomes available. The general principle is that hydrolysis will be significantly faster at acidic and alkaline pH compared to neutral pH.

Experimental Protocols

For researchers requiring precise quantitative data, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.

4.1.1. Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Vials for sample analysis

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a volumetric flask containing the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle.

-

To separate the undissolved solid, centrifuge an aliquot of the suspension at a high speed.

-

Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

-

4.1.3. Data Analysis

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of mg/mL or mol/L.

Protocol for Stability Assessment (Hydrolysis Study)

This protocol outlines a method to assess the hydrolytic stability of this compound at different pH values, following ICH guidelines.

4.2.1. Materials

-

This compound

-

Buffer solutions of different pH (e.g., pH 4, 7, and 9)

-

Acetonitrile or other suitable organic solvent

-

Volumetric flasks

-

Temperature-controlled chamber

-

HPLC system with a suitable detector

-

Vials for sample analysis

4.2.2. Procedure

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

In separate volumetric flasks, add a small aliquot of the stock solution to each buffer solution to achieve a known initial concentration. The final concentration of the organic solvent should be low to minimize its effect on the reaction.

-

-

Incubation:

-

Store the prepared solutions in a temperature-controlled chamber at a specified temperature (e.g., 25 °C or an elevated temperature for accelerated testing).

-

Protect the solutions from light if photostability is not the primary focus.

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting with a cold mobile phase).

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound and the formation of any degradation products.

-

4.2.3. Data Analysis

-

Plot the concentration of this compound versus time for each pH.

-

Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½) at each pH.

Visualizations

Chemical Pathways

Caption: Synthesis and hydrolysis pathways of this compound.

Experimental Workflows

Caption: Workflow for determining the equilibrium solubility.

Caption: Workflow for assessing the hydrolytic stability.

Conclusion

This technical guide has provided a consolidated overview of the solubility and stability of this compound. While a comprehensive set of experimentally determined quantitative data remains to be established, the qualitative information and predictive estimations offered herein provide a valuable starting point for researchers and drug development professionals. The detailed experimental protocols for solubility and stability determination are intended to empower users to generate the specific, high-quality data required for their research and development activities. Further experimental investigation is encouraged to build a more complete and publicly available dataset for this important chemical intermediate.

References

Spectroscopic Profile of 1,2,4-Triacetoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,2,4-triacetoxybenzene, a key intermediate in various synthetic pathways. The document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in clear, tabular formats for straightforward interpretation and comparison. Detailed experimental protocols for both the synthesis of the compound and the acquisition of spectroscopic data are also provided to ensure reproducibility.

Spectroscopic Data Summary

The structural elucidation of this compound is confirmed through the combined application of NMR, IR, and mass spectrometry. Each technique provides unique insights into the molecular architecture of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions, consistent with its structure. The aromatic protons exhibit a splitting pattern indicative of a trisubstituted benzene (B151609) ring, while the methyl protons of the three acetate (B1210297) groups appear as distinct singlets.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.1 | m | 3H | Ar-H |

| 2.29 | s | 3H | O-C(=O)-CH₃ |

| 2.27 | s | 3H | O-C(=O)-CH₃ |

| 2.25 | s | 3H | O-C(=O)-CH₃ |

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound, showing characteristic peaks for the carbonyl carbons of the acetate groups, the aromatic carbons, and the methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (ester) |

| ~145-120 | Aromatic C |

| ~21 | CH₃ |

Note: The number of distinct aromatic signals will depend on the symmetry of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays strong absorption bands characteristic of the ester functional groups and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretch (ester) |

| ~1600-1500 | Medium | C=C stretch (aromatic) |

| ~1370 | Medium | C-H bend (methyl) |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern involving the sequential loss of acetyl groups.[1]

| m/z | Relative Intensity (%) | Assignment |

| 252 | 5 | [M]⁺ |

| 210 | 20 | [M - C₂H₂O]⁺ |

| 168 | 100 | [M - 2(C₂H₂O)]⁺ |

| 126 | 30 | [M - 3(C₂H₂O)]⁺ |

| 43 | 85 | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of this compound via Thiele-Winter Acetoxylation[2][3][4][5][6]

This protocol describes the synthesis of this compound from 1,4-benzoquinone (B44022).

Materials:

-

1,4-Benzoquinone

-

Acetic anhydride (B1165640)

-

Concentrated sulfuric acid

-

Ice

Procedure:

-

In a 600 mL beaker, cool 180 g of acetic anhydride in an ice bath.[2]

-

With vigorous stirring, slowly add 12 g of concentrated sulfuric acid to the cooled acetic anhydride.[2]

-

In small portions, add 60 g of 1,4-benzoquinone to the cold solution, ensuring the temperature is maintained below 40 °C.[2]

-

After the addition is complete, continue stirring for a designated period to allow the reaction to proceed to completion.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Data Acquisition (Electron Ionization - EI):

-

Acquire the mass spectrum using an electron ionization source.

-

The standard electron energy for EI is 70 eV.[1]

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

The Unveiled Potential: A Technical Guide to the Biological Activities of 1,2,4-Triacetoxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Triacetoxybenzene, a synthetic organic compound, and its derivatives are emerging as molecules of significant interest in the fields of pharmacology and drug discovery. As a prodrug form of 1,2,4-benzenetriol (B23740) (hydroxyhydroquinone), its biological activities are intrinsically linked to its hydrolysis product. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, focusing on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental methodologies for key assays are provided, alongside a comprehensive summary of available quantitative data. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms of action and evaluation processes for these promising compounds.

Introduction

This compound is an acetylated derivative of 1,2,4-benzenetriol. The addition of acetoxy groups can enhance the compound's stability and bioavailability, making it a suitable candidate for pharmaceutical development. In biological systems, it is anticipated that esterases rapidly hydrolyze the acetoxy groups, releasing the active metabolite, 1,2,4-benzenetriol. Therefore, the biological activities discussed herein are primarily attributed to this hydrolyzed form. This guide will delve into the scientific evidence supporting the therapeutic potential of this class of compounds.

Antioxidant Activity

The antioxidant properties of 1,2,4-benzenetriol, the active form of this compound, are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This radical scavenging activity can mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Table 1: Quantitative Antioxidant Activity Data for 1,2,4-Benzenetriol

| Assay | Test Compound | IC50 / Activity | Reference Compound | IC50 / Activity |

| DPPH Radical Scavenging | 1,2,4-Benzenetriol | Data not available | Ascorbic Acid | ~5 µg/mL |

| ABTS Radical Scavenging | 1,2,4-Benzenetriol | Data not available | Trolox | ~15 µM |

| Ferric Reducing Antioxidant Power (FRAP) | 1,2,4-Benzenetriol | Data not available | FeSO4 | Standard |

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents: DPPH solution (0.1 mM in methanol), test compound stock solution, and a positive control (e.g., Ascorbic acid).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add 100 µL of each dilution to a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

-

Reagents: ABTS solution (7 mM), potassium persulfate (2.45 mM), test compound, and a positive control (e.g., Trolox).

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Caption: Workflow for in vitro antioxidant assays.

Anti-inflammatory Activity

1,2,4-Benzenetriol has been shown to exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This includes the inhibition of pro-inflammatory cytokines and enzymes.

Table 2: Quantitative Anti-inflammatory Activity Data

| Assay | Cell Line | Test Compound | IC50 / Effect | Reference Compound | IC50 / Effect |

| Nitric Oxide (NO) Production | BV2 microglia | 1,2,4-Benzenetriol | Dose-dependent reduction (10-100 µM) | L-NAME | Standard Inhibitor |

| Protein Denaturation Inhibition | - | 1,2,4-Benzenetriol | Data not available | Diclofenac Sodium | ~100 µg/mL |

Signaling Pathway: Inhibition of NF-κB

A crucial mechanism underlying the anti-inflammatory effects of phenolic compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation. 1,2,4-Benzenetriol can suppress the activation of NF-κB, leading to a downstream reduction in the production of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable product of NO, is quantified using the Griess reagent.

-

Reagents: RAW 264.7 cells, DMEM, LPS, Griess reagent, test compound.

-

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulate with LPS (1 µg/mL) for 24 hours.

-

Collect the supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition.

-

Anticancer Activity

The cytotoxic effects of 1,2,4-benzenetriol against various cancer cell lines suggest its potential as an anticancer agent. The proposed mechanism involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

Table 3: Quantitative Anticancer Activity Data for 1,2,4-Benzenetriol (Hydroxyhydroquinone)

| Cell Line | Cancer Type | Test Compound | IC50 / Effect |

| K562 | Erythroleukemia | 1,2,4-Benzenetriol | Significant viability inhibition at 0.1-0.5 mM[1][2] |

| HL-60 | Promyelocytic Leukemia | 1,2,4-Benzenetriol | Less cytotoxic than other benzene (B151609) metabolites[1] |

| A431, SYF, B16F10, MDA-MB-231 | Various | Hydroquinone | Significantly induced cell death |

Signaling Pathway: Induction of Apoptosis

1,2,4-Benzenetriol can induce apoptosis in cancer cells by increasing intracellular ROS levels. This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in cell death.

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Reagents: Cancer cell line, culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Antimicrobial Activity

Derivatives of 1,2,4-benzenetriol have demonstrated promising antimicrobial activity against a range of bacteria. The mechanism of action is thought to involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes.

Table 4: Quantitative Antimicrobial Activity Data for Benzenetriol Derivatives

| Microorganism | Test Compound | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Xanthomonas citri | Benzenetriol | 6.25 | Kanamycin | <1 |

| Bacillus subtilis | Alkyloxy benzene-1,2-diols | 25-100 | - | - |

| Escherichia coli | Alkyl-BDOs | >100 | - | - |

Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

-

Reagents: Bacterial strain, Mueller-Hinton broth (MHB), test compound, and a positive control antibiotic.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This compound and its derivatives, primarily through their active form 1,2,4-benzenetriol, exhibit a wide spectrum of promising biological activities. Their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties warrant further investigation for the development of novel therapeutic agents. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships. Furthermore, comprehensive in vivo studies are necessary to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these compounds. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and accelerate future research in this exciting area of drug discovery.

References

The Synthesis of 1,2,4-Triacetoxybenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of 1,2,4-Triacetoxybenzene, a key intermediate in the preparation of various pharmaceutical compounds and other valuable organic molecules. This document provides a historical overview of its synthesis, detailed experimental protocols for key reactions, quantitative data for comparison, and a visualization of the core reaction mechanism.

Introduction

This compound, also known as hydroxyhydroquinone triacetate, is a triacetylated derivative of 1,2,4-benzenetriol (B23740). Its utility as a precursor in organic synthesis is well-established, particularly as an intermediate in the production of pharmaceuticals. For instance, it is a key building block for drugs like Catalin, used in the treatment of cataracts, where it acts to suppress quinone formation.[1] The compound's reactivity, stemming from its acetoxy groups, allows for further chemical modifications, making it a versatile tool for medicinal chemists and researchers in drug development.

Historical Discovery and Evolution of Synthesis

The primary and most historically significant method for synthesizing this compound is the Thiele-Winter reaction . This reaction was first described by the German chemist Johannes Thiele in 1898 .[2][3][4] His work demonstrated that p-benzoquinone could be converted to this compound by treatment with acetic anhydride (B1165640) in the presence of a strong acid catalyst, typically sulfuric acid.[2][4]

Later, further investigations by Ernst Winter and others helped to elucidate the mechanism of this transformation, which involves a 1,4-addition of acetic anhydride to the quinone, followed by enolization and further acetylation. This reaction is often referred to as the Thiele-Winter acetoxylation.[4]

Over the years, modifications to the original Thiele-Winter protocol have been explored to improve yields and simplify the procedure. These include the use of alternative acid catalysts such as boron trifluoride etherate and phosphoric acid, which can offer milder reaction conditions.[5][6] While the Thiele-Winter reaction remains the most common and efficient method, other synthetic approaches have been developed, including a method starting from 4'-methyl-acetoacetanilide and p-benzoquinone.[1]

Core Synthesis: The Thiele-Winter Acetoxylation

The Thiele-Winter reaction is the cornerstone of this compound synthesis. The overall transformation is as follows:

p-Benzoquinone + Acetic Anhydride (in the presence of an acid catalyst) → this compound

Reaction Mechanism

The mechanism of the Thiele-Winter acetoxylation is a multi-step process initiated by the acid-catalyzed formation of a highly electrophilic species from acetic anhydride. This is followed by a series of additions and rearrangements on the p-benzoquinone ring.

Caption: Mechanism of the Thiele-Winter Acetoxylation.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via the Thiele-Winter reaction, based on established literature procedures.

Protocol 1: Classical Thiele-Winter Synthesis with Sulfuric Acid [7][8]

-

Materials:

-

p-Benzoquinone (60 g, 0.55 mol)

-

Acetic anhydride (180 g, 1.76 mol)

-

Concentrated sulfuric acid (12 g)

-

95% Ethyl alcohol (for recrystallization)

-

Ice

-

-

Procedure:

-

In a 600 mL beaker equipped with a mechanical stirrer, add 180 g of acetic anhydride.

-

Carefully add 12 g of concentrated sulfuric acid to the acetic anhydride while stirring.

-

Gradually add 60 g of p-benzoquinone in small portions to the mixture. The temperature of the reaction should be maintained between 40-50°C. Use a cooling bath if necessary to control the exothermic reaction.[8]

-

After the addition is complete, continue stirring and allow the mixture to cool to approximately 25°C. A precipitate may begin to form.[8]

-

Pour the reaction mixture into 750 mL of cold water to precipitate the product.[8]

-

Cool the mixture to about 10°C and collect the solid product by vacuum filtration.[8]

-

Recrystallize the crude product from 250 mL of 95% ethyl alcohol.

-

Dry the purified product in a vacuum desiccator. The expected yield is 120-123 g (86-87%).[8]

-

Protocol 2: Synthesis using Phosphoric Acid as Catalyst [1][5]

-

Materials:

-

4'-methyl-acetoacetanilide (2.9-3.1 mol)

-

p-Benzoquinone (0.9 mol)

-

80-95% Phosphoric acid solution (200 ml)

-

60-75% Potassium chloride solution (2 L)

-

90% Acetone (B3395972) solution (for recrystallization)

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer and thermometer, add 2.9-3.1 mol of 4'-methyl-acetoacetanilide and 200 ml of the phosphoric acid solution.[1]

-

Control the stirring speed between 200-260 rpm.[1]

-

Add 0.9 mol of p-benzoquinone in several portions, maintaining the solution temperature between 60-65°C.[1]

-

Allow the reaction mixture to cool naturally while stirring. Solids will begin to separate.[1]

-

Reduce the temperature of the solution to 15-19°C and add 2 L of the potassium chloride solution, which will cause white crystals to precipitate.[1]

-

Further cool the solution to 11-13°C and collect the crystals by filtration.[1]

-

Recrystallize the product from a 90% acetone solution and dry under vacuum to obtain white granular crystals of this compound.[1]

-

Quantitative Data

The following table summarizes the quantitative data from the described synthesis protocols.

| Parameter | Protocol 1 (Sulfuric Acid) | Protocol 2 (Phosphoric Acid) |